3,3-Di(2-thienyl)-1-propanamine, also known as (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, is a compound with significant relevance in pharmaceutical chemistry. It is primarily recognized as an intermediate in the synthesis of duloxetine, a medication used for treating major depressive disorder and generalized anxiety disorder. The compound's chemical structure features two thiophene rings attached to a propanamine backbone, which contributes to its biological activity and chemical properties.
This compound is classified under the category of organic amines and thiophenes. It is identified by the CAS number 132335-44-5 and has a molecular formula of CHNOS. It possesses a molecular weight of approximately 185.29 g/mol, indicating its relatively small size which is typical for many pharmaceutical intermediates .
The synthesis of 3,3-Di(2-thienyl)-1-propanamine can be achieved through several methods, often involving asymmetric synthesis techniques to ensure the desired stereochemistry. One notable method includes the reaction of 2-thienyl ketones with dimethylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. This method allows for the selective formation of the desired amine product with high enantiomeric purity.
For instance, a typical synthetic route involves:
The molecular structure of 3,3-Di(2-thienyl)-1-propanamine features:
The structural formula can be represented as follows:
Key structural data includes:
3,3-Di(2-thienyl)-1-propanamine can participate in various chemical reactions due to its functional groups:
A specific reaction pathway involves its conversion into duloxetine through acylation with naphthalene derivatives, which enhances its pharmacological properties .
The mechanism of action for 3,3-Di(2-thienyl)-1-propanamine is primarily linked to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). Upon administration, it inhibits the reuptake of serotonin and norepinephrine at synaptic clefts in the brain, thereby increasing their availability and enhancing mood regulation.
This mechanism is crucial for its therapeutic effects in treating depression and anxiety disorders. The compound's ability to modulate neurotransmitter levels underlies its efficacy as an antidepressant agent .
The physical properties of 3,3-Di(2-thienyl)-1-propanamine include:
Chemical properties include:
3,3-Di(2-thienyl)-1-propanamine serves several important roles in scientific research:
Its significance extends into fields such as medicinal chemistry, where understanding its properties and reactions can lead to developing novel therapeutics targeting mood disorders .
The wild-type AKR3-2–9 from Bacillus megaterium YC4-R4 exhibits inherent activity for asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP)* to (S)-DHTP, a key intermediate for 3,3-di(2-thienyl)-1-propanamine derivatives. Rational design via homology modeling identified residues Ile189 and Asn256 near the substrate-binding pocket as mutagenesis targets. Saturation mutagenesis yielded mutants Ile189Val and Asn256Asp, which exhibited 2.3-fold higher catalytic efficiency (kcat/Km) than the wild-type. The double mutant Ile189Val/Asn256Asp showed synergistic improvement, achieving a 2.05-fold increase in yield (from 0.5 g/L DKTP) and optical purity of 93.8% ee. Molecular docking revealed reduced steric hindrance and optimized hydrogen-bonding networks as key factors enhancing substrate orientation and hydride transfer [1].
The industrial applicability of AKR3–2–9 mutants was augmented through stability engineering. Thermostability assays demonstrated the Ile189Val/Asn256Asp mutant retained >80% activity after 8 hours at 45°C, compared to 30% for the wild-type. Organic solvent tolerance was evaluated in biphasic systems containing ethyl acetate or hexane. The double mutant maintained >90% activity in 20% (v/v) hexane, attributed to reinforced hydrophobic core interactions and surface charge modifications. These enhancements enabled reusable catalysis over five cycles without significant activity loss [1].
Table 1: Performance of Engineered AKR3-2-9 Mutants
| Mutant | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Yield from 0.5 g/L DKTP (%) | Optical Purity (% ee) | Half-life at 45°C (h) |
|---|---|---|---|---|
| Wild-type | 4.2 | 32.1 | 90.5 | 2.1 |
| Ile189Val | 5.5 | 46.5 | 92.7 | 5.8 |
| Asn256Asp | 9.7 | 59.8 | 94.3 | 7.3 |
| Ile189Val/Asn256Asp | 10.0 | 65.8 | 93.8 | 9.5 |
NADPH-dependent carbonyl reductases (e.g., CR2 from Candida macedoniensis) require efficient cofactor regeneration for industrial scalability. A fusion protein CR2-L-GDH was engineered by linking carbonyl reductase CR2 and glucose dehydrogenase (GDH) via a 15-amino-acid flexible peptide spacer (GGGGS)×3. This architecture minimized NADP+ diffusion distance, accelerating cofactor regeneration by >50% compared to free enzymes. In DKTP reduction, the fusion system achieved 97.66% yield and >99.9% ee (S) at 20 g/L substrate concentration, with a space-time yield of 2.44 g/L/h. The kinetic constants revealed a 1.8-fold higher kcat for CR2-L-GDH versus the CR2/GDH physical mixture, underscoring substrate channeling efficiency [5] [9].
Candida macedoniensis AKU4588 produces an NADPH-dependent menadione reductase (MER) with broad substrate specificity toward α-keto amides. Gene cloning and overexpression in E. coli enabled >300% enhanced MER production. Biocatalytic optimization included:
Table 2: Cofactor Regeneration Systems for Carbonyl Reductases
| System | Cofactor | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Maximum Substrate Loading (g/L) | Space-Time Yield (g/L/h) |
|---|---|---|---|---|
| Free CR2 + GDH | NADP+ | 15.2 | 10 | 0.98 |
| CR2-L-GDH fusion | NADP+ | 27.4 | 20 | 2.44 |
| MER + Glucose | NADPH | 18.9 | 100 | 5.21 |
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: